molecular formula C5H5BrN2O B1279915 5-Bromo-4-methoxypyrimidine CAS No. 4319-85-1

5-Bromo-4-methoxypyrimidine

カタログ番号 B1279915
CAS番号: 4319-85-1
分子量: 189.01 g/mol
InChIキー: GGTJMKOJYGIIKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

5-Bromo-4-methoxypyrimidine can be used as a building block in the synthesis of various organic compounds . It has been shown to enhance the production of biomass and promote the growth of certain microorganisms . This compound also exhibits potential therapeutic effects, such as increasing collagen synthesis and promoting the production of growth factors like TGF-β1 .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-methoxypyrimidine is C5H5BrN2O . The InChI code is 1S/C5H5BrN2O/c1-9-5-4 (6)2-7-3-8-5/h2-3H,1H3 and the InChI key is GGTJMKOJYGIIKR-UHFFFAOYSA-N . The canonical SMILES representation is COC1=NC=NC=C1Br .


Physical And Chemical Properties Analysis

5-Bromo-4-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 189.01 g/mol . The compound has a topological polar surface area of 35 Ų . It has one rotatable bond .

科学的研究の応用

Anticancer Applications

5-Bromo-4-methoxypyrimidine serves as a building block in the synthesis of various pyrimidine derivatives that exhibit anticancer properties. These compounds can interfere with DNA replication and cell division, making them potential candidates for cancer treatment. For instance, certain pyrimidine derivatives are known to act as DNA topoisomerase II inhibitors .

Antimicrobial and Antifungal Activities

The pyrimidine moiety is central to compounds with reported antimicrobial and antifungal activities. The structural diversity of pyrimidine allows for the development of new drugs that can target a wide range of microbial and fungal pathogens .

Antiviral (Anti-HIV) Agents

Pyrimidine derivatives, including those synthesized from 5-Bromo-4-methoxypyrimidine, have been explored for their anti-HIV properties. These compounds can inhibit the replication of the HIV virus, offering a pathway for the development of new antiretroviral drugs .

Cardiovascular Therapeutics

In cardiovascular research, pyrimidine derivatives are investigated for their potential as antihypertensive agents. They can modulate blood pressure and have been studied for their effects on vascular relaxation and neuroprotection, particularly in the context of ocular health .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of pyrimidine derivatives make them valuable in the treatment of chronic pain and inflammatory conditions. These compounds can inhibit the production of inflammatory mediators and provide relief from pain .

Antidiabetic Applications

Pyrimidine derivatives are also being studied for their antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion, thereby offering a potential treatment for diabetes .

Radiosensitizers in Cancer Therapy

Research has shown that modified uridine derivatives, which can be synthesized using 5-Bromo-4-methoxypyrimidine, may act as radiosensitizers. These compounds enhance the effects of radiotherapy by making cancer cells more susceptible to radiation-induced damage .

Material Science Applications

In material science, 5-Bromo-4-methoxypyrimidine is used to synthesize various organic compounds that have applications in creating new materials. These materials can have unique properties such as conductivity, fluorescence, or stability, making them useful in a range of technologies .

Safety And Hazards

5-Bromo-4-methoxypyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name

5-bromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTJMKOJYGIIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483344
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxypyrimidine

CAS RN

4319-85-1
Record name 5-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Twenty grams (0.13 mol) of 5-bromo-4-chloropyrimidine were dissolved in 100 mL of methanol and the solution was cooled to 5° C. by means of an ice bath. A solution consisting of 29.5 mL of a 25 percent solution of sodium methoxide in methanol and 20 mL of methanol was added with stirring and cooling. The temperature rose to 37° C. and then began to fall. The mixture was stirred for 4 hours at ambient temperature and was then diluted with 200 mL of water (which caused the formation of a white precipitate) and 200 mL of dichloromethane (which dissolved the precipitate). The phases were separated and the organic phase was washed with 150 mL of water, dried over sodium sulfate, and concentrated by evaporation under reduced pressure to obtain 18.2 g (93.8 percent of theory) of the title compound as a white crystalline solid melting at 73°-75° C.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methoxypyrimidine
Reactant of Route 5
5-Bromo-4-methoxypyrimidine
Reactant of Route 6
5-Bromo-4-methoxypyrimidine

Citations

For This Compound
9
Citations
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… The reaction of 5-bromo-4-methoxypyrimidine with t-butylamine is exceptionally slow on … rate for n-butylaminolysis: thus for 5-bromo-4-methoxypyrimidine, the ratio of the rate constants …
Number of citations: 6 www.publish.csiro.au
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 pubs.acs.org
HC van der Plas, G Guertsen - Tetrahedron Letters, 1964 - Elsevier
11 presented evidence for the occurreact of 2-methyl-4, 5-pyrimidyne. This evidence was provided by the forsatior: of a nixture of 2-methyl-4-amino and some 2-methyl-5-…
Number of citations: 13 www.sciencedirect.com
CAH Rasmussen, HC Van Der Plas… - Journal of …, 1978 - Wiley Online Library
The cine‐amination of some 4‐R‐5‐bromopyrimidines (t‐butyl, phenyl, methoxyl, piperidine, methyl, methylamino, anilino, amino) by potassium amide in liquid ammonia has been …
Number of citations: 15 onlinelibrary.wiley.com
DR Hannah, EC Sherer, RV Davies, RB Titman… - Bioorganic & medicinal …, 2000 - Elsevier
… Reaction between the 5-bromo-4-methoxypyrimidine (14) and benzeneboronic acid in toluene–ethanol with sodium carbonate base and tetrakis(triphenylphosphine)-palladium(0) …
Number of citations: 29 www.sciencedirect.com
RV Foster - 1966 - search.proquest.com
… It was anticipated that reaction of 5-bromo-4- methoxypyrimidine with t-butylamine would be s low on account of the steric interference by the bulky bromine atom, and this was indeed …
Number of citations: 2 search.proquest.com
T Lee - 1968 - search.proquest.com
… from Thermal Rearrangement of 5-Bromo- 4-methoxypyrimidine in the Presence of Triethylamine. (a) (b) , 2 J 3 I 4 I 5 O-Me I 6 N-Me II 7 ( 'f ) 5-Bromo-4-methoxypyrimidine 5-Bromo-l,2-…
Number of citations: 3 search.proquest.com
W Tjarks, D Gabel - Journal of medicinal chemistry, 1991 - ACS Publications
… The resulting 2-(benzylthio)-5-bromo-4-methoxypyrimidine (lc) was purified by Kugelrohrdistillation: yield 88%; bp 170 C (0.03 mm); mp 48-49 C. MS (El) 310 (M+); …
Number of citations: 61 pubs.acs.org
平田三四司, 磯田純郎, 金尾宗史, 清水弘也 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
… これは 2-amino-5-bromo-4-methoxypyrimidine (59)") と ASCとの縮合により別途合成したN4-acetylN"-(5-bromo-4-methoxy-2-pyrimidinyl)sulfanilamide (28)と同一物であることを,各種…
Number of citations: 2 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。